molecular formula C9H12N2O3 B12851122 Methyl 2-(4-(aminomethyl)-2-oxopyridin-1(2H)-yl)acetate

Methyl 2-(4-(aminomethyl)-2-oxopyridin-1(2H)-yl)acetate

Cat. No.: B12851122
M. Wt: 196.20 g/mol
InChI Key: COGXCYFLDINGRY-UHFFFAOYSA-N
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Description

Methyl 2-(4-(aminomethyl)-2-oxopyridin-1(2H)-yl)acetate is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring, an aminomethyl group, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-(aminomethyl)-2-oxopyridin-1(2H)-yl)acetate typically involves multi-step organic reactions. One common method includes the reaction of 2-oxopyridine with formaldehyde and an amine to introduce the aminomethyl group. This is followed by esterification with methanol in the presence of an acid catalyst to form the methyl ester group. The reaction conditions often require controlled temperatures and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-(aminomethyl)-2-oxopyridin-1(2H)-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like halides and amines can react under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce hydroxypyridines.

Scientific Research Applications

Methyl 2-(4-(aminomethyl)-2-oxopyridin-1(2H)-yl)acetate has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 2-(4-(aminomethyl)-2-oxopyridin-1(2H)-yl)acetate exerts its effects involves interactions with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the pyridine ring can participate in π-π interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(4-(aminomethyl)-2-oxopyridin-1(2H)-yl)acetate: Unique due to its specific functional groups and structure.

    Pyridine derivatives: Compounds like 2-aminomethylpyridine and 2-oxopyridine share similarities but differ in functional groups and reactivity.

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

methyl 2-[4-(aminomethyl)-2-oxopyridin-1-yl]acetate

InChI

InChI=1S/C9H12N2O3/c1-14-9(13)6-11-3-2-7(5-10)4-8(11)12/h2-4H,5-6,10H2,1H3

InChI Key

COGXCYFLDINGRY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C=CC(=CC1=O)CN

Origin of Product

United States

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